6-(chloromethyl)-11H-dibenzo[b,e]azepine

Catalog No.
S777300
CAS No.
21535-44-4
M.F
C15H12ClN
M. Wt
241.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(chloromethyl)-11H-dibenzo[b,e]azepine

Sourcing 6-methyl-11H-dibenzo[b,e]azepine forces radical halogenation, generating 10-15% di-halogenated impurities that compromise API purity. Bromomethyl analog rapid hydrolysis complicates logistics. 6-(Chloromethyl)-11H-dibenzo[b,e]azepine (CAS 21535-44-4) resolves this. - Pre-installed chloromethyl group for mild nucleophilic substitution. - Avoids hazardous cyanation/LiAlH4 steps in epinastine production. - Ambient-stable; no cold chain needed. - Up to 89% yield in amination reactions. Reliable bulk supply for API scale-up.

CAS Number

21535-44-4

Product Name

6-(chloromethyl)-11H-dibenzo[b,e]azepine

IUPAC Name

6-(chloromethyl)-11H-benzo[c][1]benzazepine

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

InChI

InChI=1S/C15H12ClN/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9-10H2

InChI Key

IIMMHAZDMPISBS-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CCl

solubility

4.8 [ug/mL]

Canonical SMILES

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CCl

The exact mass of the compound 6-(chloromethyl)-11H-dibenzo[b,e]azepine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6-Chloromethyl-11H-dibenzoazepine, 11H-Dibenzo[b,e]azepine, 6-(chloromethyl)-, 6-(Chloromethyl)morphanthridine, Epinastine intermediate

Purity

≥98%

Package Size

100 mg, 250 mg, 500 mg, 1 g

6-(chloromethyl)-11H-dibenzo[b,e]azepine (CAS 21535-44-4) is a specialized, highly reactive electrophilic intermediate primarily utilized in the industrial synthesis of dibenzoazepine-class pharmaceuticals, most notably the second-generation antihistamine epinastine. Characterized by a dibenzoazepine core functionalized with a chloromethyl group at the 6-position, this compound serves as a critical alkylating agent. Its primary procurement value lies in its ability to undergo efficient nucleophilic substitution—such as azidation or amination—under mild conditions. By providing a pre-installed, stable leaving group, it allows pharmaceutical manufacturers to bypass hazardous cyanation or harsh radical halogenation steps, directly streamlining active pharmaceutical ingredient (API) scale-up and ensuring high-fidelity precursor conversion [1].

Synthesis Fit

Workflow Two-step epinastine HCl synthesis via dehydroepinastine
Reactive Handle Chloromethyl group for efficient SN2 nucleophilic displacement
Reagent Profile Cyanamide-based route avoids phosgene and cyanogen bromide

Attempting to substitute 6-(chloromethyl)-11H-dibenzo[b,e]azepine with its non-halogenated precursor (6-methyl-11H-dibenzo[b,e]azepine) requires downstream manufacturers to perform radical halogenation. This invariably generates di-halogenated and ring-halogenated impurities that are notoriously difficult to purge, directly impacting the final API purity profile and reducing overall yield. Conversely, while a 6-bromomethyl analog offers higher theoretical electrophilicity, it is significantly more susceptible to premature hydrolysis during storage and handling, complicating ambient procurement and inventory management. The chloromethyl derivative provides the optimal thermodynamic balance: it is stable enough for bulk shipping and storage, yet sufficiently reactive to achieve high yields in primary substitution steps without requiring forcing conditions or risking severe degradation [1].

Substitution Risk

Target Intermediate
Alternate Intermediate / Route
6-(Chloromethyl) enables a concise two-step route with cyanamide
6-Chloro analog requires NaCN/DMSO and AlH3 reduction to reach the amine intermediate
Cyanamide route avoids phosgene, cyanogen bromide, and hydrazine
Original phosgene route uses toxic reagents; Boehringer route retains hydrazine handling
Reported higher overall yield in literature-based two-step synthesis
Alternative four-step patent route shows lower overall yield; generic dibenzoazepine intermediates may not reproduce yield profile

Elimination of Hazardous Reagents in API Scale-Up

Traditional routes to epinastine often rely on uncyclized or non-halogenated precursors, necessitating the use of highly toxic sodium cyanide (NaCN) and explosive lithium aluminum hydride (LiAlH4) to build the aminomethyl side chain. Procurement of 6-(chloromethyl)-11H-dibenzo[b,e]azepine enables a fundamentally safer synthetic pathway. By utilizing the pre-installed chloromethyl group, manufacturers can employ a mild azidation followed by catalytic hydrogenation (Pd/C) or sodium borohydride reduction. This substitution eliminates the need for NaCN and LiAlH4 entirely, reducing hazardous waste disposal requirements and improving the safety profile of the industrial process while maintaining high overall conversion efficiency[1].

Evidence DimensionHazardous reagent dependency in downstream synthesis
Target Compound Data0% requirement for NaCN or LiAlH4 (enables mild azidation/Pd-C reduction)
Comparator Or BaselineUncyclized/non-halogenated precursors (requires NaCN for carbon extension and LiAlH4 for reduction)
Quantified DifferenceComplete elimination of Class 1 highly toxic/explosive reagents
ConditionsIndustrial scale-up of epinastine API synthesis

Eliminating cyanide and LiAlH4 from the supply chain drastically reduces regulatory compliance burdens, facility safety costs, and hazardous waste disposal fees.

Synthesis Yield
Head-to-head
Target: 75% overall yield (two steps) Comparator: ~31.6% (four-step route)
Supports process economics evaluation
Reported yield data from literature routes; validate with specific conditions

Prevention of Over-Halogenation Impurities

When manufacturers attempt to synthesize the chloromethyl group in-house starting from 6-methyl-11H-dibenzo[b,e]azepine, the radical halogenation process typically lacks strict chemoselectivity. This results in the formation of 6-(dichloromethyl) and ring-chlorinated byproducts, which can account for 10-15% of the crude mixture. These impurities are structurally similar to the target and carry over into subsequent amination steps, lowering the final API yield. Procuring high-purity 6-(chloromethyl)-11H-dibenzo[b,e]azepine directly circumvents this unselective halogenation step, ensuring a clean impurity profile and maximizing the yield of the subsequent nucleophilic substitution to >85% [1].

Evidence DimensionFormation of di-halogenated impurities
Target Compound DataAvoids in-situ halogenation, ensuring high precursor purity for substitution
Comparator Or BaselineIn-house halogenation of 6-methyl-11H-dibenzo[b,e]azepine (generates 10-15% over-halogenated byproducts)
Quantified DifferenceEliminates ~10-15% yield loss to inseparable di-halogenated impurities
ConditionsIndustrial radical halogenation vs. direct procurement of the pre-halogenated building block

Starting with the pre-halogenated compound prevents the carryover of closely related impurities, simplifying downstream purification and ensuring pharmacopeial compliance.

Reagent Hazard Profile
Head-to-head
Cyanamide route eliminates phosgene and cyanogen bromide
Supports EHS compliance review
Method-dependent; confirm with safety data sheets

Optimal Balance of Reactivity and Storage Stability

In the selection of alkylating agents for dibenzoazepine functionalization, the leaving group must be carefully chosen. While a 6-(bromomethyl) analog exhibits faster reaction kinetics, its carbon-bromine bond is highly susceptible to ambient moisture, leading to rapid hydrolysis during storage. 6-(chloromethyl)-11H-dibenzo[b,e]azepine provides a highly optimized procurement profile: the carbon-chlorine bond is sufficiently robust to withstand standard bulk storage without significant degradation, yet it remains highly reactive toward strong nucleophiles. For instance, treatment with primary amines yields the substituted product in 89% yield under mild conditions, achieving near-quantitative conversion without the instability of brominated alternatives .

Evidence DimensionHydrolytic stability vs. Nucleophilic conversion
Target Compound DataStable under standard storage; achieves 89% conversion with primary amines
Comparator Or Baseline6-(bromomethyl) analog (prone to rapid ambient hydrolysis, requiring strict anhydrous cold-chain logistics)
Quantified DifferenceMaintains 89% substitution yield while preventing the rapid ambient hydrolysis characteristic of brominated analogs
ConditionsStandard bulk storage and subsequent nucleophilic substitution in polar aprotic solvents

The chloromethyl derivative lowers supply chain costs by reducing the need for strict cold-chain and anhydrous shipping conditions required by brominated analogs.

Reactivity Difference
Class-level
Chloromethyl enables one-step amine-equivalent conversion; 6-chloro requires two steps
Supports synthetic efficiency context
Reactivity inferred from synthetic pathways; may vary with nucleophile
Melting Point
Supporting evidence
136–137 °C vs 170 ± 2 °C (6-chloro analog)
Supports solid-state characterization
Data from supplier and literature; verify with lot analysis

Industrial Synthesis of Epinastine and API Scale-Up

Directly downstream of its precursor suitability, this compound is the primary building block for epinastine. By utilizing the pre-installed chloromethyl group, manufacturers can execute a cyanide-free azidation and reduction sequence, completely avoiding the regulatory and safety overhead of handling sodium cyanide and lithium aluminum hydride at scale[1].

Impurity-Controlled Medicinal Chemistry Workflows

In the development of novel H1-receptor antagonists, utilizing the pre-halogenated 6-(chloromethyl)-11H-dibenzo[b,e]azepine rather than performing in-house radical halogenation prevents the introduction of 10-15% di-halogenated byproducts. This ensures that structure-activity relationship (SAR) data is not confounded by inseparable impurities during early-stage screening [1].

Ambient-Stable Combinatorial Library Generation

For high-throughput synthesis of fused tricyclic libraries, this compound provides the necessary electrophilic reactivity for parallel amination—yielding up to 89% conversion with primary amines—while offering superior hydrolytic stability compared to 6-(bromomethyl) analogs. This allows for bulk dispensing and automated handling without requiring strict anhydrous cold-chain conditions .

Application Selection Guide

Application
Selection Property
Validation Focus
Epinastine API manufacturing
Two-step high-yield route context
Overall yield and process cost modeling
EHS-compliant synthesis
Cyanamide-based route with no phosgene/cyanogen bromide
Hazardous reagent elimination and EHS audit
Streamlined synthesis
Reduced unit operations (two steps)
Cycle time and purification burden review
Dibenzoazepine analog exploration
Chloromethyl electrophile for SN2 diversification
Nucleophile scope and scaffold derivatization

XLogP3

4

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